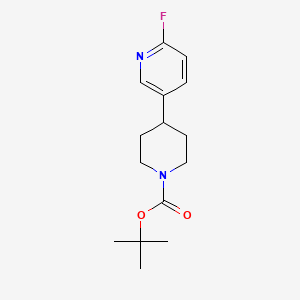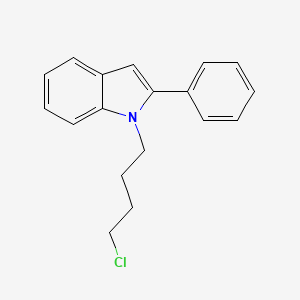
D-Glucose-1,6-diphosphatepotassiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-1,6-diphosphatepotassiumsalt, also known as α-D-Glucose 1,6-bisphosphate potassium salt hydrate, is a synthetic compound with the empirical formula C6H10K4O12P2 · xH2O and a molecular weight of 492.48 (anhydrous basis) . This compound is a key metabolite in various biochemical pathways and is found in tissues such as the liver, brain, and kidney .
準備方法
D-Glucose-1,6-diphosphatepotassiumsalt can be synthesized enzymatically . The enzymatic preparation involves the activity of glucose-1,6-biphosphate synthase, which catalyzes the formation of the compound from glucose-1-phosphate and glucose-6-phosphate . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality .
化学反応の分析
D-Glucose-1,6-diphosphatepotassiumsalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the phosphate groups, leading to different derivatives.
Substitution: The phosphate groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
D-Glucose-1,6-diphosphatepotassiumsalt has a wide range of scientific research applications:
Biology: The compound acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase. It also serves as a coenzyme for phosphoglucomutate and a cofactor for phosphopentomutase.
Medicine: Research into its role in metabolic pathways has implications for understanding diseases related to glucose metabolism.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of D-Glucose-1,6-diphosphatepotassiumsalt involves its role as a key metabolite in glucose metabolism. It acts as an inhibitor of hexokinase, thereby regulating the glycolytic pathway. Additionally, it activates phosphofructokinase-1 and pyruvate kinase, which are crucial enzymes in glycolysis. The compound also functions as a coenzyme for phosphoglucomutate and a cofactor for phosphopentomutase, facilitating the interconversion of glucose-1-phosphate and glucose-6-phosphate.
類似化合物との比較
D-Glucose-1,6-diphosphatepotassiumsalt can be compared with other similar compounds such as:
D-Glucose-6-phosphate potassium salt: This compound is involved in the glycolytic pathway but lacks the additional phosphate group at the 1-position.
α-D-Glucose 1-phosphate dipotassium salt hydrate: This compound has a single phosphate group and is involved in different metabolic pathways.
The uniqueness of this compound lies in its dual phosphate groups, which confer specific regulatory roles in glucose metabolism.
特性
IUPAC Name |
tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXVCAVDXBPQT-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10K4O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)





![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)


